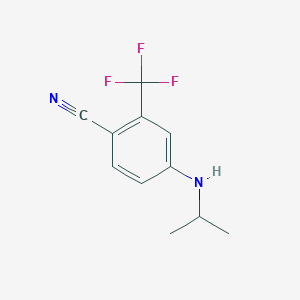

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile

説明

特性

IUPAC Name |

4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUASCHIBWACYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

化学反応の分析

Types of Reactions

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

科学的研究の応用

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

作用機序

The mechanism of action of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

*Calculated based on formula C₁₁H₁₁F₃N₂.

Structural and Electronic Comparisons

- In contrast, hydroxy or alkoxy groups (e.g., in and ) increase hydrogen-bonding capacity and polarity, affecting solubility . The CF₃ group at position 2 is strongly electron-withdrawing, stabilizing the benzonitrile core and influencing π-π stacking interactions in biological targets .

Synthetic Methods :

Physicochemical Properties

- Solubility: Hydroxy or alkoxy substituents (–12) enhance aqueous solubility, whereas the isopropylamino group may reduce it, favoring organic solvents .

生物活性

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile, a compound characterized by its trifluoromethyl and isopropylamino functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H12F3N

- CAS Number : 864286-45-3

- Molecular Weight : 225.23 g/mol

- IUPAC Name : 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with biological targets. The isopropylamino group contributes to its pharmacological properties, making it a candidate for further research in drug development.

The biological activity of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile can be understood through its interaction with various molecular targets:

- Target Proteins : Similar compounds often target enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have shown to inhibit protein kinases, which are critical in cancer cell proliferation.

- Binding Interactions : The compound likely binds to specific active sites on target proteins, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells .

4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in nucleotide synthesis, impacting cellular growth and proliferation pathways.

- Cellular Effects : The compound has shown the ability to induce apoptosis in various cancer cell lines by disrupting normal cellular functions .

Pharmacokinetics

The pharmacokinetic profile of 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile suggests good bioavailability due to its lipophilic nature. The compound is expected to be absorbed effectively after administration, allowing it to reach target tissues and exert its biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile:

- Cytotoxicity Studies : Research has demonstrated that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). For instance, analogs showed IC50 values ranging from 0.008 µM to 1.35 µM, indicating potent anti-cancer activity .

- Mechanistic Insights : Studies indicate that these compounds can disrupt microtubule dynamics, leading to G2/M phase arrest in the cell cycle. This disruption results in enhanced apoptosis rates among treated cells .

- Comparative Analysis : A comparative analysis of similar benzonitriles revealed that those with trifluoromethyl substitutions exhibited improved efficacy in inhibiting tumor growth compared to their non-fluorinated counterparts.

Summary Table of Biological Activity

Q & A

Q. How can researchers optimize the synthesis of 4-(isopropylamino)-2-(trifluoromethyl)benzonitrile to improve yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 2-(trifluoromethyl)-4-fluorobenzonitrile and isopropylamine. Key parameters include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of isopropylamine .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) improves purity. Monitor purity via HPLC (>95%) and confirm melting points (e.g., 123–124°C for related benzonitriles) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropylamino group at C4: δ ~3.0 ppm for -CH(CH₃)₂, δ ~1.2 ppm for methyl protons) .

- FT-IR : Detect nitrile stretch (~2230 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media .

- Surfactants : Polysorbate-80 (0.1%) enhances aqueous solubility without cytotoxicity .

- Structural analogs : Compare with derivatives like 4-amino-2-(trifluoromethyl)benzonitrile (solubility: 2.1 mg/mL in PBS) to infer trends .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps. The trifluoromethyl group’s electron-withdrawing effect stabilizes aromatic rings, influencing reactivity .

- Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina. The nitrile group may act as a hydrogen bond acceptor, while the isopropylamino group enhances lipophilicity (logP ~2.8) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization : Use in vitro models (e.g., HEK293 cells) with consistent IC₅₀ protocols. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., oxidative deamination products) that contribute to observed effects .

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography (for crystalline derivatives) to rule out polymorphism .

Q. How can researchers mitigate interference from the trifluoromethyl group in analytical assays?

Methodological Answer:

- NMR suppression : Use deuterated solvents (e.g., DMSO-d₆) and presaturation pulses to minimize ¹⁹F signal overlap .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) separates trifluoromethyl-related degradation products .

- Fluorine-specific detection : ¹⁹F NMR or LC-MS with negative-ion mode enhances sensitivity for trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。